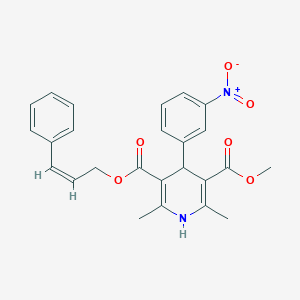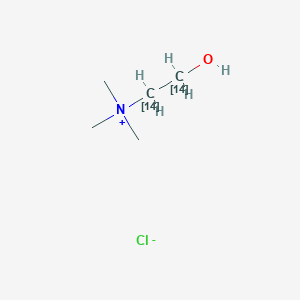
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclohexadiene derivatives, including (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid, often involves Birch reduction and cycloaddition reactions. Rao and Bhaskar (1993) detailed the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives from 1,4-dihydrotoluic acids, which are obtained by Birch reduction. This process underlines the importance of cycloaddition reactions in the formation of cyclohexadiene derivatives (Rao & Bhaskar, 1993). Additionally, Myers et al. (2001) described the synthesis of cyclohexanecarboxylic acid derivatives through microbial dihydroxylation, illustrating an alternative approach (Myers et al., 2001).
Molecular Structure Analysis
Studies on the molecular structure of cyclohexadienes reveal insights into their stereochemistry and bonding. Bennett et al. (1978) conducted conformational studies on cyclohexa-1,4-diene derivatives, providing valuable information on the molecular structures of these compounds (Bennett et al., 1978).
Chemical Reactions and Properties
Cyclohexadienes, including (3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid, undergo various chemical reactions, demonstrating their reactivity and versatility. For instance, Sirat et al. (1979) explored the reactivity of Methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate in different reactions such as dehydration and hydrolysis (Sirat et al., 1979).
Physical Properties Analysis
The physical properties of cyclohexadienes are crucial for understanding their behavior in different environments. Sapnakumari et al. (2014) studied the crystal structure of a cyclohexadiene derivative, providing valuable information on its physical properties (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of cyclohexadienes are characterized by their reactivity and stability under various conditions. For example, Hammond (1971) investigated the electron acceptor properties of a cyclohexadiene derivative, which is indicative of its chemical behavior (Hammond, 1971).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis :
- It is used in reactions like dehydration, hydrolysis, acetylation, reduction, and epoxidation, acting as a precursor for more complex chemical structures (Sirat, Thomas, & Tyrrell, 1979).
- It serves as a starting material for constructing rigidified homoserine analogues, useful in organic chemistry (Krikštolaitytė, Šačkus, Rømmimg, & Undheim, 2001).
- Synthesis of various derivatives of shikimic acid, a significant precursor in multiple organic syntheses (Ogawa & Takagaki, 1988).
- As an intermediate or starting material in various chemical reactions including the synthesis of cyclohexene-based compounds and as precursors to clinically significant anticancer agents (Cong & Yao, 2006; White & Banwell, 2016).
Biomedical Applications :
- It acts as a moderately potent inhibitor of influenza A sialidase, suggesting a role in antiviral research (Kerrigan, Pritchard, Smith, & Stoodley, 2001).
- Derivatives are studied for sedative-hypnotic and CNS depressant activities, indicating its potential in pharmaceuticals (Charbe Nb et al., 2010).
Microbial and Biotechnological Applications :
- Engineered microbial strains produce highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives, showcasing the intersection of biotechnology and organic chemistry (Myers, Siegel, Buzard, & Charest, 2001).
- Bacterial production of trans-configured homochiral diols, demonstrating the role of bioengineering in producing complex organic compounds (Müller et al., 1996).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Zukünftige Richtungen
This could involve potential applications, ongoing research, and unanswered questions about the compound.
Eigenschaften
IUPAC Name |
(3R,4R)-3,4-dihydroxycyclohexa-1,5-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,5-6,8-9H,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZMWWAKWCSUCB-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[C@H]([C@@H]1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-3,4-Dihydroxycyclohexa-1,5-diene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



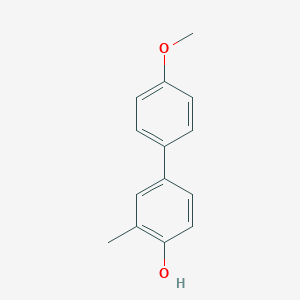
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)
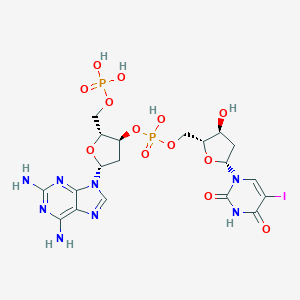

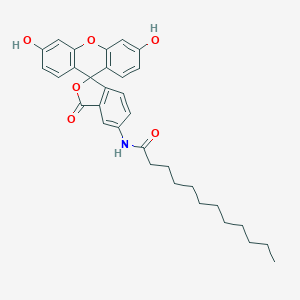

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
